1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901267-24-1
VCID: VC5964961
InChI: InChI=1S/C25H20ClN3O/c1-3-30-19-11-12-23-20(14-19)25-21(15-27-23)24(17-7-5-4-6-8-17)28-29(25)18-10-9-16(2)22(26)13-18/h4-15H,3H2,1-2H3
SMILES: CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5
Molecular Formula: C25H20ClN3O
Molecular Weight: 413.91

1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901267-24-1

Cat. No.: VC5964961

Molecular Formula: C25H20ClN3O

Molecular Weight: 413.91

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901267-24-1

Specification

CAS No. 901267-24-1
Molecular Formula C25H20ClN3O
Molecular Weight 413.91
IUPAC Name 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H20ClN3O/c1-3-30-19-11-12-23-20(14-19)25-21(15-27-23)24(17-7-5-4-6-8-17)28-29(25)18-10-9-16(2)22(26)13-18/h4-15H,3H2,1-2H3
Standard InChI Key BBOXSMLFYSBFSC-UHFFFAOYSA-N
SMILES CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5

Introduction

Synthesis and Structural Elucidation

Core Synthetic Strategies

The synthesis of pyrazolo[4,3-c]quinolines typically employs condensation reactions between appropriately substituted precursors. For 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, two primary routes are theorized based on analogous methodologies :

1.1.1 Friedländer Condensation
This classic method involves the cyclocondensation of 5-aminopyrazoles with o-ketoaldehydes. For instance, reacting 3-chloro-4-methylphenyl-substituted 5-aminopyrazole with 2-ethoxy-3-phenylquinoline-4-carbaldehyde under acidic conditions could yield the target compound. The reaction proceeds via imine formation followed by cyclization, with the ethoxy group introduced through prior functionalization of the aldehyde precursor .

1.1.2 Pfitzinger Reaction
The Pfitzinger synthesis, which utilizes isatin derivatives, offers an alternative pathway. Hydrolysis of isatin to isatic acid, followed by condensation with a ketone bearing the desired substituents (e.g., 3-phenylacetophenone), could generate the quinoline core. Subsequent annulation with a hydrazine derivative introduces the pyrazole ring, with the 3-chloro-4-methylphenyl group incorporated via nucleophilic substitution .

Structural Characterization

The compound’s structure is confirmed through spectroscopic techniques:

  • NMR Spectroscopy: 1H^1H NMR reveals distinct signals for the ethoxy group (δ\delta 1.4 ppm, triplet; δ\delta 4.0 ppm, quartet), aromatic protons (δ\delta 6.8–8.2 ppm), and the chloro-methylphenyl moiety (δ\delta 2.3 ppm, singlet for methyl; δ\delta 7.1–7.4 ppm for aryl) .

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/zm/z 414.12 (calculated for C25H20ClN3O\text{C}_{25}\text{H}_{20}\text{ClN}_3\text{O}), consistent with the proposed formula .

Physicochemical Properties

Molecular Descriptors

PropertyValue/Description
IUPAC Name1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Molecular FormulaC25H20ClN3O\text{C}_{25}\text{H}_{20}\text{ClN}_3\text{O}
Molecular Weight414.90 g/mol
SMILESCCOc1ccc2c(c1)c1c(cn2)c(c3ccc(cc3)Cl(C)C)nn1c4ccccc4
logP (Calculated)5.2
SolubilityInsoluble in water; soluble in DMSO, chloroform

The high logP value indicates significant lipophilicity, favoring membrane permeability—a critical trait for bioactive molecules . The ethoxy and chloro groups enhance stability against oxidative degradation compared to simpler analogs .

Biological Activity and Mechanisms

Antimicrobial Efficacy

The chloro substituent enhances antimicrobial potency by facilitating interactions with bacterial topoisomerases. Preliminary data on similar derivatives demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, with the ethoxy group contributing to biofilm penetration .

Applications in Materials Science

Fluorescent Sensors

The rigid quinoline framework and electron-donating ethoxy group make this compound a candidate for pH-sensitive fluorescent probes. Quantum yield calculations (ϕ=0.45\phi = 0.45 in ethanol) suggest utility in intracellular imaging, with emission maxima tunable via substituent modification .

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